molecular formula C16H25NO5S2 B2563066 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797317-00-0

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2563066
CAS No.: 1797317-00-0
M. Wt: 375.5
InChI Key: NKWGUUJAWFQDJC-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of sulfonyl groups attached to both the phenyl and azetidine rings imparts distinct chemical properties to this molecule.

Preparation Methods

The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-methylphenol, undergoes sulfonylation with sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxy-3-methylphenyl sulfonyl chloride.

    Azetidine Ring Formation: The phenyl sulfonyl chloride intermediate reacts with azetidine in the presence of a base like triethylamine to form the azetidine ring.

    Introduction of the Isobutyl Sulfonyl Group: The final step involves the reaction of the azetidine intermediate with isobutyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, sulfide, and substituted azetidine derivatives.

Scientific Research Applications

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with similar compounds such as:

    1-((4-Methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.

    1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: The isobutyl group is replaced with a methyl group, potentially altering its steric and electronic properties.

    1-((4-Ethoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: The absence of the methyl group on the phenyl ring may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-5-22-16-7-6-14(8-13(16)4)24(20,21)17-9-15(10-17)23(18,19)11-12(2)3/h6-8,12,15H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWGUUJAWFQDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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